molecular formula C21H13BrN4O B6418470 3-(4-bromophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole CAS No. 1094606-18-4

3-(4-bromophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

Cat. No.: B6418470
CAS No.: 1094606-18-4
M. Wt: 417.3 g/mol
InChI Key: ACRINOKHDXZKNC-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a bromophenyl group, a naphthyl group, and a pyrazolyl group, all connected through an oxadiazole ring, which contributes to its diverse chemical reactivity and potential utility in various applications.

Properties

IUPAC Name

3-(4-bromophenyl)-5-(3-naphthalen-2-yl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrN4O/c22-17-9-7-14(8-10-17)20-23-21(27-26-20)19-12-18(24-25-19)16-6-5-13-3-1-2-4-15(13)11-16/h1-12H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRINOKHDXZKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C4=NC(=NO4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 4-bromobenzohydrazide: This can be achieved by reacting 4-bromobenzoic acid with hydrazine hydrate under reflux conditions.

    Formation of the oxadiazole ring: The 4-bromobenzohydrazide is then reacted with an appropriate carboxylic acid derivative, such as naphthalene-2-carboxylic acid, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the oxadiazole ring.

    Introduction of the pyrazolyl group: The final step involves the cyclization of the intermediate with a suitable pyrazole derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Cyclization Reactions: The presence of multiple reactive sites allows for potential cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Table 1: Synthesis Overview

StepReaction TypeKey ReactantsConditions
1Condensation4-bromobenzaldehyde + naphthalen-2-yl hydrazineAcidic medium, reflux
2CyclizationHydrazone intermediateHeat, solvent

Chemistry

In synthetic organic chemistry, 3-(4-bromophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole serves as a versatile building block for the development of more complex molecules. Its ability to undergo various chemical transformations makes it valuable for creating novel compounds with tailored properties.

Biology

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of bacteria and fungi.
  • Anticancer Properties : Preliminary investigations suggest that it may induce apoptosis in cancer cells through specific molecular pathways.
Activity TypeFindingsReferences
AntimicrobialEffective against multiple strains
AnticancerInduces apoptosis in cell lines

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Mechanism

In vitro studies conducted on human cancer cell lines revealed that the compound could inhibit cell proliferation by targeting specific signaling pathways involved in cell cycle regulation. This was confirmed through flow cytometry and Western blot analysis.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-bromophenyl)-1H-pyrazole
  • 2-(4-bromophenyl)-1,3,4-oxadiazole
  • 3-(naphthalen-2-yl)-1H-pyrazole

Uniqueness

3-(4-bromophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole stands out due to its combination of a bromophenyl group, a naphthyl group, and a pyrazolyl group, which imparts unique chemical and physical properties

Biological Activity

The compound 3-(4-bromophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a member of a class of heterocyclic compounds that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on recent studies, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a complex structure comprising:

  • A bromophenyl group
  • A naphthalenyl moiety
  • A pyrazole ring
  • An oxadiazole unit

This unique combination of functional groups is believed to contribute significantly to its biological properties.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with oxadiazole derivatives, including the compound . The following sections summarize key findings regarding its biological activities.

Anticancer Activity

Research indicates that compounds containing the oxadiazole and pyrazole scaffolds exhibit significant anticancer activity. For instance:

  • In vitro studies have demonstrated that derivatives similar to This compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer), HePG2 (liver cancer), and HCT116 (colon cancer) with IC50 values indicating potent activity (e.g., IC50 values as low as 5.55 μM) .
CompoundCell LineIC50 (μM)
This compoundMCF-75.55
Similar DerivativeHePG21.82
Similar DerivativeHCT1162.86

The mechanism of action is thought to involve apoptosis induction through pathways like caspase activation and modulation of p53 expression levels .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Studies have shown that oxadiazole derivatives exhibit broad-spectrum antimicrobial activity against various bacterial strains. The presence of the naphthalene and pyrazole moieties is crucial for enhancing this activity .

Anti-inflammatory Activity

In addition to anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects:

  • Certain derivatives have been reported to modulate inflammatory pathways effectively, making them potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several case studies illustrate the biological efficacy of compounds related to This compound :

  • Study on Anticancer Activity : A recent study synthesized a series of oxadiazole derivatives and tested their cytotoxicity against multiple cancer cell lines. The results indicated that modifications in the oxadiazole structure could enhance cytotoxicity significantly .
  • Antimicrobial Testing : Another investigation focused on the antibacterial properties of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed promising inhibition zones, suggesting effective antimicrobial potential .

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